molecular formula C11H10F3NO B11795234 (S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one

(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one

Cat. No.: B11795234
M. Wt: 229.20 g/mol
InChI Key: PDTLMKLERGEENQ-MRVPVSSYSA-N
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Description

(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor and a trifluoromethyl-substituted benzene derivative.

    Reaction Conditions: The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).

    Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.

    4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one: The racemic mixture of both enantiomers.

    4-(4-Methylphenyl)pyrrolidin-2-one: A similar compound with a methyl group instead of a trifluoromethyl group.

Uniqueness

(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one is unique due to its chiral nature and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

(4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16)/t8-/m1/s1

InChI Key

PDTLMKLERGEENQ-MRVPVSSYSA-N

Isomeric SMILES

C1[C@H](CNC1=O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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